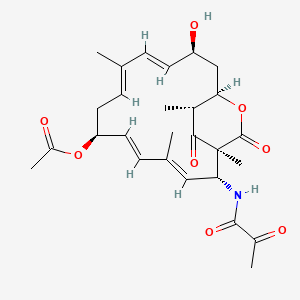

Lankacidin C 8-acetate

Description

Properties

CAS No. |

23812-97-7 |

|---|---|

Molecular Formula |

C27H35NO8 |

Molecular Weight |

501.6 g/mol |

IUPAC Name |

[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] acetate |

InChI |

InChI=1S/C27H35NO8/c1-15-7-10-20(31)14-22-17(3)24(32)27(6,26(34)36-22)23(28-25(33)18(4)29)13-16(2)9-12-21(11-8-15)35-19(5)30/h7-10,12-13,17,20-23,31H,11,14H2,1-6H3,(H,28,33)/b10-7+,12-9+,15-8+,16-13+/t17-,20-,21+,22-,23-,27+/m1/s1 |

InChI Key |

SXLMQJVXWZFRNQ-LDACTNBVSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2C[C@@H](/C=C/C(=C/C[C@@H](/C=C/C(=C/[C@H]([C@@](C1=O)(C(=O)O2)C)NC(=O)C(=O)C)/C)OC(=O)C)/C)O |

Canonical SMILES |

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)OC(=O)C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lankacidin C 8-acetate; 5-18-12-00134 (Beilstein Handbook Reference); |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Biomimetic Total Synthesis of Lankacidinol: A Key Precursor to Lankacidin C and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a state-of-the-art, biomimetic total synthesis of lankacidinol, a complex polyketide antibiotic. The lankacidin family of natural products, including Lankacidin C, has garnered significant interest due to its potent antimicrobial and antitumor activities. The synthesis detailed herein, pioneered by the Hong group, represents a highly efficient and elegant approach to constructing the intricate 17-membered macrocyclic core of these molecules.[1][2] This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the synthetic pathway and critical workflows.

While the primary focus of this guide is the synthesis of lankacidinol, we will conclude with a discussion of the synthetic strategies required to convert this key intermediate into Lankacidin C and the target molecule, Lankacidin C 8-acetate.

Overview of the Biomimetic Synthetic Strategy

The synthesis of lankacidinol is accomplished through a convergent strategy that culminates in a key biomimetic Mannich macrocyclization reaction. This approach is inspired by the proposed biosynthetic pathway where a linear polyketide chain is believed to cyclize to form the macrocyclic skeleton.[3][4] The strategy relies on the modular assembly of three key fragments, which are then coupled and cyclized in the final stages of the synthesis. This modularity offers significant advantages for the future development of novel lankacidin analogs.

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic pathway to Lankacidinol.

Detailed Experimental Protocols & Data

The following sections provide a step-by-step methodology for the synthesis of the three key fragments and their subsequent assembly and cyclization. All quantitative data, including yields and key reaction parameters, are summarized in the accompanying tables.

Synthesis of Fragment C (δ-Lactone Core)

The synthesis of the crucial δ-lactone moiety is achieved via a highly stereoselective Evans aldol reaction followed by lactonization.

Table 1: Synthesis of Fragment C

| Step | Reaction | Key Reagents & Conditions | Product | Yield |

| 1 | Evans Aldol Reaction | Chiral β-keto imide, Aldehyde, TiCl₄, DIPEA, CH₂Cl₂, -78 °C | Aldol Adduct | >95% |

| 2 | Lactonization | NaOMe, MeOH, 0 °C to rt | Fragment C | 85% (over 2 steps) |

Experimental Protocol for Fragment C Synthesis (Two-Step, One-Pot):

-

To a solution of the chiral β-keto imide (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C is added TiCl₄ (1.1 equiv).

-

The mixture is stirred for 5 minutes, followed by the addition of DIPEA (1.2 equiv).

-

After stirring for 30 minutes, a solution of the aldehyde precursor (1.2 equiv) in CH₂Cl₂ is added dropwise.

-

The reaction is stirred at -78 °C for 2 hours, then quenched with a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄ and concentrated.

-

The crude aldol adduct is dissolved in MeOH (0.1 M) and cooled to 0 °C.

-

NaOMe (2.0 equiv, as a solution in MeOH) is added, and the reaction is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched with saturated aqueous NH₄Cl, and the methanol is removed under reduced pressure.

-

The aqueous residue is extracted with EtOAc, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

The crude product is purified by flash column chromatography to afford Fragment C.

Synthesis of the Linear Precursor

The three fragments are coupled sequentially to furnish the linear precursor for the key macrocyclization step.

Table 2: Assembly of the Linear Precursor

| Step | Reaction | Key Reagents & Conditions | Product | Yield |

| 3 | Amide Coupling | Fragment A (acid), Fragment B (amine), HATU, DIPEA, DMF, rt | Amide Intermediate | 88% |

| 4 | Julia-Kocienski Olefination | Amide Intermediate, Fragment C (aldehyde), LHMDS, THF, -78 °C | Linear Precursor | 75% |

Experimental Protocol for Julia-Kocienski Olefination:

-

To a solution of the sulfone-containing amide intermediate (1.0 equiv) and the aldehyde of Fragment C (1.2 equiv) in anhydrous THF (0.05 M) at -78 °C is added LHMDS (1.1 equiv, 1.0 M in THF) dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl.

-

The mixture is warmed to room temperature and extracted with EtOAc.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

-

The residue is purified by flash column chromatography on silica gel to yield the linear precursor.

Biomimetic Mannich Macrocyclization

The final and most critical step is the intramolecular Mannich reaction that forms the 17-membered ring. This biomimetic transformation proceeds through an N-acyliminium ion intermediate.

Caption: Workflow for the key macrocyclization step.

Table 3: Final Macrocyclization and Deprotection

| Step | Reaction | Key Reagents & Conditions | Product | Yield |

| 5 | Mannich Macrocyclization | Toluene, 110 °C, High Dilution | Protected Lankacidinol | 65% |

| 6 | Global Deprotection | HF•Pyridine, THF, 0 °C to rt | Lankacidinol | 92% |

Experimental Protocol for Biomimetic Mannich Macrocyclization:

-

A solution of the linear precursor (1.0 equiv) in toluene (0.001 M) is added via syringe pump over 4 hours to a flask containing refluxing toluene.

-

After the addition is complete, the reaction mixture is refluxed for an additional 1 hour.

-

The mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography to give the protected macrocycle.

Path to Lankacidin C and this compound: A Synthetic Outlook

The synthesis detailed above provides an efficient route to lankacidinol. To arrive at the target molecule, this compound, two subsequent transformations are necessary: modification of the side chain and selective acetylation of the C8 hydroxyl group.

-

Conversion of Lankacidinol to Lankacidin C: Lankacidinol features a lactimide side chain, whereas Lankacidin C possesses a pyruvamide moiety. A direct, high-yielding conversion on the fully elaborated macrocycle has not been reported and presents a significant challenge due to the molecule's sensitivity. Synthetic routes that achieve the total synthesis of Lankacidin C, such as the seminal work by Kende, construct the pyruvamide side chain on an earlier intermediate before macrocyclization.[1][5] This suggests that a de novo synthesis approach for the Lankacidin C core might be more practical than a post-synthetic modification of lankacidinol.

-

Selective C8-Acetylation: Lankacidin C contains two secondary hydroxyl groups at the C8 and C14 positions. Differentiating between these two alcohols to achieve selective acetylation at C8 would likely require a protecting group strategy. A potential sequence would involve:

-

Selective protection of the more accessible C14 hydroxyl group.

-

Acetylation of the C8 hydroxyl group using standard conditions (e.g., acetic anhydride, pyridine or DMAP).

-

Deprotection of the C14 hydroxyl group.

-

Finding orthogonal protecting groups and conditions that are compatible with the sensitive β-keto-δ-lactone and polyene functionalities of the lankacidin core is a non-trivial synthetic challenge that would require careful experimental investigation.

References

- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomimetic Synthesis of Lankacidin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclization mechanism for the synthesis of macrocyclic antibiotic lankacidin in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

The Biological Activity of Lankacidin C 8-acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacidin C 8-acetate is a derivative of the lankacidin group of antibiotics, which are polyketide natural products produced by Streptomyces rochei. This class of compounds has garnered significant interest due to its potent antimicrobial and potential antitumor properties. This compound, in particular, has demonstrated notable activity against Gram-positive bacteria and various cancer cell lines. This technical guide provides an in-depth overview of the biological activities of this compound, including quantitative data, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanisms of action.

Quantitative Biological Activity

The biological activity of this compound has been quantified against both bacterial and cancer cell lines, with data summarized below.

Antimicrobial Activity

This compound exhibits strong antimicrobial activity against a range of Gram-positive bacteria. Its efficacy is particularly noteworthy against strains that have developed resistance to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| Staphylococcus aureus | 0.5[1] |

| Enterococcus faecalis | 1.0[1] |

| Streptococcus pneumoniae | 0.25[1] |

Antitumor Activity

The compound has also been evaluated for its cytotoxic effects against human cancer cell lines, demonstrating significant potential as an antitumor agent.

| Cell Line | IC50 (μM) at 96 hours |

| T47D (Breast Cancer) | 11.1[1] |

| HeLa (Cervical Cancer) | 223.5[1] |

Mechanisms of Action

The biological activities of the lankacidin class of antibiotics are primarily attributed to two distinct mechanisms: inhibition of protein synthesis and microtubule stabilization. While these mechanisms are established for the lankacidin group, it is presumed that this compound acts through similar pathways.

Inhibition of Protein Synthesis

Lankacidins are known to inhibit protein synthesis in bacteria, a mechanism they share with macrolide antibiotics like erythromycin.[2] This inhibition is crucial for their antibacterial effect.

Microtubule Stabilization

Recent studies have revealed that the antitumor activity of lankacidins is due to a paclitaxel-like mechanism involving the stabilization of microtubules.[3][4] This action disrupts the dynamic instability of microtubules, which is essential for cell division, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution

-

Sterile diluent (e.g., MHB)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (containing only MHB and inoculum) and a negative control well (containing only MHB).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Determination of IC50 by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

96-well cell culture plates

-

T47D or HeLa cells

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium and add 100 µL of each dilution to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for 96 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of new proteins in a cell-free system.

Materials:

-

Bacterial S30 extract (cell-free translation system)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)

-

mRNA template

-

This compound

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Set up the in vitro translation reaction by combining the S30 extract, amino acid mixture, and mRNA template.

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-compound control.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

-

Collect the protein precipitates on a filter membrane and wash to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the filters using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the radioactivity in the compound-treated samples to the control.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin

-

GTP solution

-

Polymerization buffer (e.g., PEM buffer)

-

This compound

-

A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

On ice, prepare a reaction mixture containing tubulin and polymerization buffer.

-

Add varying concentrations of this compound or a known microtubule-stabilizing agent (e.g., paclitaxel) as a positive control.

-

Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette or 96-well plate at 37°C.

-

Immediately begin monitoring the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

The effect of this compound on tubulin polymerization is determined by comparing the rate and extent of polymerization in its presence to that of the control.

Conclusion

This compound is a promising bioactive compound with demonstrated antimicrobial and antitumor activities. Its mechanisms of action, presumed to be protein synthesis inhibition and microtubule stabilization, make it a compelling candidate for further investigation in the development of new therapeutics. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this natural product derivative. Further studies are warranted to elucidate the specific molecular interactions and signaling pathways modulated by this compound to fully understand its therapeutic promise.

References

An In-depth Technical Guide on the Production of Lankacidin C 8-acetate from Streptomyces rochei

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of Lankacidin C 8-acetate, a polyketide antibiotic, from its native producer, the bacterium Streptomyces rochei. The document details the producing organism, its biosynthetic pathways, and optimized fermentation strategies. Furthermore, it outlines detailed experimental protocols for cultivation, extraction, purification, and quantification of the target compound.

The Producing Organism: Streptomyces rochei

Lankacidin C and its derivatives, including this compound, are naturally produced by the Gram-positive soil bacterium, Streptomyces rochei. Specifically, Streptomyces rochei strain 7434AN4 has been identified as a producer of lankacidins.[1][2] This aerobic, filamentous bacterium is known for its ability to produce a wide array of secondary metabolites with diverse biological activities. The biosynthetic gene cluster responsible for lankacidin production is located on a giant linear plasmid, pSLA2-L, within the bacterium.[2]

Biosynthesis and Regulatory Pathway

The biosynthesis of lankacidins in Streptomyces rochei is a complex process involving a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid system.[2] The production of these antibiotics is tightly regulated by a complex signaling cascade involving a gamma-butyrolactone (GBL)-type autoregulator system.

The key regulatory genes, including srrX, srrA, srrY, and srrB, are also located on the pSLA2-L plasmid. The signaling molecule, synthesized by SrrX, binds to the receptor protein SrrA. This binding derepresses the transcription of the Streptomyces antibiotic regulatory protein (SARP) gene, srrY. The SrrY protein, in turn, acts as a positive regulator, activating the expression of the lankacidin biosynthetic genes. The pseudo-receptor protein SrrB acts as a negative regulator by repressing the expression of srrY at later stages of fermentation.[3][4]

Signaling Pathway for Lankacidin Production in Streptomyces rochei

References

- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclization mechanism for the synthesis of macrocyclic antibiotic lankacidin in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SrrB, a Pseudo-Receptor Protein, Acts as a Negative Regulator for Lankacidin and Lankamycin Production in Streptomyces rochei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SrrB, a Pseudo-Receptor Protein, Acts as a Negative Regulator for Lankacidin and Lankamycin Production in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Lankacidin C and its Acetylated Congener, Lankacidin A: A Technical Guide

An In-depth Examination of the Isolation, Characterization, and Biological Evaluation of a Potent Class of Polyketide Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lankacidins are a family of polyketide antibiotics produced by the soil bacterium Streptomyces rochei.[1] This class of natural products has garnered significant interest within the scientific community due to its complex molecular architecture and broad spectrum of biological activities, including potent antibacterial and promising antitumor properties.[1][2] This technical guide provides a comprehensive overview of the discovery of Lankacidin C and its closely related, acetylated derivative, Lankacidin A. It is important to note that while the term "Lankacidin C 8-acetate" is not standard in the scientific literature, it is highly probable that this refers to Lankacidin A, which is the mono-acetylated form of Lankacidin C. This document will detail the isolation, structural elucidation, and biological characterization of these fascinating molecules, presenting key data in a clear, structured format for researchers in the field.

Discovery and Isolation

Lankacidin C and Lankacidin A were first isolated from the culture broth of Streptomyces rochei.[1] The discovery process involved standard fermentation and extraction protocols designed to identify novel antimicrobial agents.

Experimental Protocol: Isolation of Lankacidins

A generalized protocol for the isolation of lankacidins from Streptomyces rochei cultures is outlined below. This is a composite methodology based on common practices in natural product discovery.

-

Fermentation: Streptomyces rochei is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the lankacidins and other organic-soluble metabolites.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual components. This typically involves:

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the lankacidins are further purified by reversed-phase HPLC to yield pure Lankacidin C and Lankacidin A.

-

The workflow for the discovery and isolation of lankacidins can be visualized as follows:

Structural Elucidation

The determination of the complex chemical structures of Lankacidin C and Lankacidin A was a significant undertaking, relying on a combination of spectroscopic techniques and chemical degradation studies. The absolute configurations were ultimately confirmed through X-ray crystallographic analysis of derivatives.[1]

Lankacidin C possesses a unique 17-membered macrocyclic ring. Lankacidin A is the C7-acetyl derivative of Lankacidin C.

Biological Activity

Lankacidin C and its derivatives exhibit a range of biological activities, most notably antibacterial and antitumor effects.

Antibacterial Activity

Lankacidins are potent inhibitors of bacterial protein synthesis, with activity comparable to the macrolide antibiotic erythromycin.[1] They have shown efficacy against various Gram-positive bacteria.

Antitumor Activity

Lankacidin C has demonstrated significant cytotoxic activity against several cancer cell lines.[1] Its mechanism of action as an antitumor agent has been elucidated as a microtubule stabilizer, similar to the well-known chemotherapeutic agent, paclitaxel.

| Compound | Cell Line | Activity Metric | Value | Reference |

| Lankacidin C | L1210 leukemia | - | Active | [1] |

| Lankacidin C | B16 melanoma | - | Active | [1] |

| Lankacidin C | 6C3 HED/OG lymphosarcoma | - | Active | [1] |

| 13-O-cinnamoyl-lankacidin C | HeLa | Cytotoxicity (vs. Lankacidin C) | 7-fold higher | [3] |

| 7,13-di-O-cinnamoyl-lankacidin C | Various | - | Considerable antitumor activity | [3] |

Table 1: Summary of Antitumor Activity of Lankacidin C and Derivatives

Mechanism of Action

The dual activities of lankacidins stem from distinct molecular mechanisms.

Antibacterial Mechanism

As inhibitors of protein synthesis, lankacidins bind to the bacterial ribosome, thereby halting peptide chain elongation.[4]

Antitumor Mechanism

The antitumor effect of lankacidins is attributed to their ability to stabilize microtubules, which are essential components of the cytoskeleton involved in cell division.[5] This stabilization disrupts the normal dynamics of microtubules, leading to cell cycle arrest and apoptosis.

The proposed biosynthetic pathway for lankacidins involves a complex interplay of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules.

References

An In-depth Technical Guide on the Physicochemical Properties of Lankacidin C 8-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacidin C 8-acetate is a member of the lankacidin group of antibiotics, which are polyketide natural products produced by Streptomyces rochei. This class of compounds has garnered significant interest due to its potent antimicrobial activity, particularly against Gram-positive bacteria, and its potential as an antitumor agent. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its mechanism of action through a signaling pathway diagram.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C27H35NO8 | [1][2][3] |

| Molecular Weight | 501.57 g/mol | [1][2][3] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |

| Melting Point | Data not available in the searched literature. | |

| Optical Activity | Unspecified | [1][2][3] |

| Stereochemistry | Absolute | [1][2][3] |

| Defined Stereocenters | 6 | [1][2][3] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. Below are protocols for key experiments relevant to the characterization of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting point range typically signifies a high degree of purity.

Apparatus:

-

Capillary melting point apparatus

-

Sealed-end capillary tubes

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, solid this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder until a small amount of the sample is packed into the tube. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) close to the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point) are recorded. This range constitutes the melting point of the substance.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for its formulation and delivery in biological assays and therapeutic applications.

Apparatus:

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer (optional, for quantitative analysis)

Procedure:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, dimethylformamide) are selected.

-

Sample Preparation: A known amount of this compound (e.g., 1 mg) is weighed and placed into a series of vials.

-

Solubilization: A measured volume of each solvent (e.g., 1 mL) is added to the respective vials. The mixtures are then vortexed vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation and Quantification: The vials are visually inspected for the presence of undissolved solid. For a more quantitative assessment, the saturated solutions can be centrifuged to pellet any undissolved material, and the concentration of the compound in the supernatant can be determined using a suitable analytical method, such as UV-Vis spectrophotometry, if a chromophore is present and a standard curve is established.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the chemical structure and functional groups of a molecule.

NMR spectroscopy is a powerful tool for elucidating the detailed atomic structure of a molecule in solution. Both ¹H and ¹³C NMR are fundamental for structural characterization.

Apparatus:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃)

Procedure:

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent in an NMR tube. The choice of solvent is critical to ensure good solubility and minimal interference with the sample signals.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

-

Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts (δ) of the peaks are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). The integration of ¹H NMR signals provides the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Apparatus:

-

Fourier-transform infrared (FTIR) spectrometer

-

Sample holder (e.g., KBr pellet press or ATR crystal)

Procedure:

-

Sample Preparation: For a solid sample like this compound, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the crystal.

-

Data Acquisition: The sample is placed in the spectrometer, and the IR spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The absorption peaks in the spectrum are identified and correlated with specific functional groups (e.g., C=O, O-H, C-H, N-H bonds) based on their characteristic frequencies.

Mechanism of Action: Microtubule Stabilization

Recent studies have elucidated that the antitumor activity of lankacidins, including this compound, is attributed to their ability to stabilize microtubules, a mechanism similar to that of the well-known anticancer drug, paclitaxel.[4] This stabilization disrupts the dynamic nature of microtubules, which is essential for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.

The proposed signaling pathway for this compound-induced microtubule stabilization is depicted in the following diagram:

Caption: this compound induced microtubule stabilization pathway.

Experimental Workflow for Assessing Microtubule Stabilization

The following diagram illustrates a typical workflow for experimentally verifying the microtubule-stabilizing activity of a compound like this compound.

Caption: Experimental workflow for microtubule stabilization assessment.

Conclusion

This compound is a promising natural product with significant biological activities. This guide has summarized its key physicochemical properties and provided standardized protocols for their experimental determination. Furthermore, the elucidation of its mechanism of action as a microtubule-stabilizing agent, similar to paclitaxel, provides a strong rationale for its further investigation and development as a potential anticancer therapeutic. The provided diagrams offer a clear visualization of this mechanism and the experimental steps required for its validation. Further research to determine the precise values for properties such as melting point and to obtain detailed spectroscopic data will be invaluable for the comprehensive characterization of this potent molecule.

References

Unveiling the Source of Lankacidin C: A Technical Guide to its Natural Production

Authored for researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the natural source, production, and isolation of Lankacidin C, a potent polyketide antibiotic. This document clarifies the origins of Lankacidin C and its relationship to Lankacidin C 8-acetate, offering detailed experimental protocols and insights into its biosynthesis.

While "this compound" is a recognized chemical entity, extensive investigation of scientific literature reveals no direct evidence of its isolation as a naturally occurring metabolite. The primary natural product of significance is Lankacidin C, from which the 8-acetate derivative can be synthesized. This guide, therefore, focuses on the natural production of Lankacidin C by its native producer, the soil bacterium Streptomyces rochei.

The Natural Source: Streptomyces rochei

Lankacidin C is a secondary metabolite produced by strains of the Gram-positive bacterium, Streptomyces rochei.[1][2] Notably, Streptomyces rochei strain 7434AN4 has been identified as a producer of both lankacidins and lankamycins.[3][4] The biosynthetic gene cluster responsible for lankacidin production in this strain is located on a large linear plasmid designated pSLA2-L.[3][4]

Fermentation for Lankacidin C Production

The successful production of Lankacidin C hinges on providing optimal culture conditions for Streptomyces rochei. While specific yields can vary significantly based on the strain and precise fermentation parameters, the following table summarizes key conditions reported for the production of antimicrobial metabolites from Streptomyces rochei, which can be adapted and optimized for Lankacidin C production.

Table 1: Optimized Fermentation Parameters for Streptomyces rochei

| Parameter | Optimal Condition | Reference |

| Producing Organism | Streptomyces rochei (e.g., MTCC 10109) | [5] |

| Cultivation Method | Submerged shaken-flask fermentation | [6] |

| pH | 7.5 | [5] |

| Temperature | 32°C | [5] |

| Carbon Source | 2% Glycerol | [5] |

| Nitrogen Source | 1% Peptone | [5] |

| Inoculum Size | 20% (v/v) | [6] |

| Incubation Time | 120 hours | [6] |

| Agitation | 110 rpm | [6] |

Note: These parameters serve as a starting point for optimization. The yield of Lankacidin C may be enhanced by systematic variation of media components and culture conditions. A study on a mutant of S. rochei showed a 250-fold higher production of pentamycin, indicating that genetic modifications can significantly impact metabolite yields.[7]

Experimental Protocols

Submerged Fermentation of Streptomyces rochei

This protocol outlines a general procedure for the cultivation of Streptomyces rochei for the production of Lankacidin C.

Materials:

-

Streptomyces rochei strain

-

Seed culture medium (e.g., Yeast extract-malt extract broth)

-

Production medium (see Table 1 for a base composition)

-

Shaker incubator

-

Sterile flasks

Procedure:

-

Inoculum Preparation: Inoculate a loopful of Streptomyces rochei spores or mycelia into a flask containing the seed culture medium. Incubate at 28-32°C with shaking (e.g., 110 rpm) for 48-72 hours until a dense culture is obtained.

-

Production Culture: Inoculate the production medium with the seed culture to the desired inoculum size (e.g., 20% v/v).

-

Incubation: Incubate the production culture in a shaker incubator at 32°C and 110 rpm for 120 hours.[5][6]

-

Monitoring: Monitor the fermentation by measuring pH and cell growth (e.g., mycelial dry weight) at regular intervals. Antimicrobial activity can be assessed using a bioassay against a sensitive indicator organism.

Isolation and Purification of Lankacidin C

The following protocol describes a general method for the extraction and purification of Lankacidin C from the fermentation broth.

Materials:

-

Fermentation broth of Streptomyces rochei

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Sephadex LH-20 resin

-

Chromatography column

-

Methanol

-

Thin-layer chromatography (TLC) plates and developing system (e.g., Chloroform:Methanol, 20:1)

-

Anisaldehyde spray reagent

Procedure:

-

Extraction: Centrifuge the fermentation broth to separate the mycelia from the supernatant. Extract the supernatant twice with an equal volume of ethyl acetate.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to dryness using a rotary evaporator.

-

Chromatographic Purification: a. Dissolve the crude extract in a minimal amount of methanol. b. Apply the dissolved extract to a Sephadex LH-20 column pre-equilibrated with methanol. c. Elute the column with methanol. d. Collect fractions and monitor the elution of Lankacidin C using TLC. Lankacidins typically elute in later fractions compared to larger molecules like lankamycins. e. Visualize the TLC spots by spraying with anisaldehyde reagent and heating.

-

Further Purification: Pool the fractions containing Lankacidin C and concentrate. Further purification can be achieved using techniques like silica gel column chromatography or high-performance liquid chromatography (HPLC).

Biosynthetic Pathway of Lankacidin C

The biosynthesis of Lankacidin C in Streptomyces rochei is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. The core structure is assembled from acetate and propionate units, followed by a series of modifications and a crucial cyclization step.

References

- 1. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the Loading and Hydroxylation Steps in Lankamycin Biosynthesis in Streptomyces rochei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclization mechanism for the synthesis of macrocyclic antibiotic lankacidin in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Blockage of the early step of lankacidin biosynthesis caused a large production of pentamycin, citreodiol and epi-citreodiol in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Antimicrobial Spectrum of Lankacidin C 8-Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacidin C 8-acetate, also known as Lankacidin A, is a member of the lankacidin group of antibiotics, a class of polyketide natural products produced by Streptomyces rochei.[1] These compounds have garnered significant interest within the scientific community due to their potent antimicrobial properties, particularly against Gram-positive bacteria, including strains resistant to other classes of antibiotics.[1] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailing its activity against a range of microorganisms. The information presented herein is intended to support further research and development of this promising antibiotic scaffold.

Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound is primarily directed against Gram-positive bacteria. While comprehensive data for a wide range of organisms is still emerging, the available information indicates significant inhibitory effects.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Microorganism | Strain | MIC (µg/mL) |

| Bacillus subtilis | ATCC 6633 | 0.2 |

| Staphylococcus aureus | ATCC 25923 | 0.78 |

| Micrococcus luteus | ATCC 9341 | 0.1 |

Note: The data presented in this table is compiled from available research. Further studies are required to establish a more comprehensive antimicrobial profile.

Experimental Protocols

The determination of the antimicrobial spectrum and Minimum Inhibitory Concentration (MIC) values for lankacidin antibiotics is typically performed using standardized broth microdilution methods, adhering to guidelines such as those established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.

1. Preparation of this compound Stock Solution:

-

A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

-

Serial two-fold dilutions of the stock solution are then made in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).

2. Inoculum Preparation:

-

The test microorganism is cultured on an appropriate agar medium to obtain isolated colonies.

-

A suspension of the microorganism is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

This standardized suspension is then further diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Incubation:

-

The inoculated microtiter plates are incubated at a temperature and duration appropriate for the specific microorganism being tested (typically 35-37°C for 16-20 hours for most bacteria).

4. Determination of MIC:

-

Following incubation, the wells are visually inspected for turbidity, indicating microbial growth.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action

Lankacidin antibiotics, including this compound, exert their antimicrobial effect by inhibiting protein synthesis in bacteria.[2] They bind to the 50S ribosomal subunit, thereby interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain. This mechanism is distinct from some other classes of protein synthesis inhibitors, which can be advantageous in overcoming existing resistance mechanisms.

Furthermore, lankacidins have also been shown to possess antitumor activity through a mechanism involving microtubule stabilization, similar to the action of paclitaxel.[3][4][5]

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action

Caption: Inhibition of bacterial protein synthesis by this compound.

References

Cytotoxic Effects of Lankacidin C and its Derivatives on Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacidin C, a 17-membered macrocyclic polyketide produced by Streptomyces rochei, has demonstrated notable antitumor activity in addition to its established antimicrobial properties.[1][2] While the specific cytotoxic effects of Lankacidin C 8-acetate are not yet detailed in publicly available research, studies on the parent compound and its derivatives provide significant insights into their potential as anticancer agents. This technical guide synthesizes the current understanding of Lankacidin C's mechanism of action, cytotoxic potency against various cancer cell lines, and the experimental protocols used to elucidate these effects. The exploration of Lankacidin C derivatives, including those with modifications at its hydroxyl groups, suggests a promising avenue for enhancing its therapeutic index.[3]

Quantitative Cytotoxicity Data

The cytotoxic potential of Lankacidin C has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cellular growth, are summarized below.

| Cell Line | Compound | IC50 (µM) | Treatment Duration |

| HeLa | Lankacidin C | Not specified in abstract | 48h, 72h, 96h |

| T47D | Lankacidin C | Not specified in abstract | 48h, 72h, 96h |

| HeLa | 13-O-cinnamoyl-lankacidin C | ~7-fold higher than Lankacidin C | Not specified |

| Multiple | 7,13-di-O-cinnamoyl-lankacidin C | "Considerable antitumor activity" | Not specified |

Note: Specific IC50 values for Lankacidin C in HeLa and T47D cells were mentioned to be included in a figure within the source article but were not extractable from the abstract.[1] The data for cinnamoyl derivatives highlights the potential for increased cytotoxicity through esterification of hydroxyl groups.[2][3]

Mechanism of Action: Microtubule Stabilization

Contrary to earlier hypotheses linking its antitumor activity to protein synthesis inhibition, recent evidence strongly suggests that Lankacidin C exerts its cytotoxic effects through a paclitaxel-like mechanism involving the stabilization of microtubules.[1][4] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of Lankacidin C.

Caption: Lankacidin C binds to tubulin, promoting microtubule polymerization and inhibiting depolymerization.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cytotoxic effects of Lankacidin C.

Cell Viability Assay

Objective: To determine the concentration-dependent effect of a compound on cell proliferation and viability.

Workflow Diagram:

Caption: A typical workflow for determining the IC50 of a compound.

Detailed Steps:

-

Cell Seeding: Cancer cell lines (e.g., HeLa, T47D) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[1]

-

Compound Treatment: Cells are treated in triplicate with a serial dilution of Lankacidin C or its derivatives. A vehicle control (e.g., DMSO) is also included.[1]

-

Incubation: The treated cells are incubated for various time points, such as 48, 72, and 96 hours.[1]

-

Viability Assessment: A cell viability reagent, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or resazurin, is added to each well.

-

Data Acquisition: After a further incubation period, the absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated using a dose-response curve.

Microtubule Disruption Assay

Objective: To visualize the effect of a compound on the cellular microtubule network.

Workflow Diagram:

Caption: Workflow for visualizing microtubule integrity after drug treatment.

Detailed Steps:

-

Cell Culture: T47D cells are cultured on coverslips.[1]

-

Treatment: Cells are treated with the test compound (e.g., 1 mM Lankacidin C), a known microtubule stabilizer (e.g., 100 nM paclitaxel), a known microtubule destabilizer (e.g., 0.5 µM colchicine), and a vehicle control (DMSO) for a short duration (e.g., 2 hours).[1]

-

Immunofluorescence Staining:

-

Cells are fixed, permeabilized, and blocked.

-

Microtubules are stained using a primary antibody against tubulin, followed by a fluorescently labeled secondary antibody.

-

-

Microscopy: The coverslips are mounted on slides and visualized using a fluorescence microscope to observe changes in the microtubule network architecture.[1]

Conclusion and Future Directions

The available evidence strongly supports the cytotoxic effects of Lankacidin C against cancer cells, primarily through the mechanism of microtubule stabilization. While specific data on this compound is currently lacking, the successful enhancement of antitumor activity through esterification of other hydroxyl groups in the Lankacidin C molecule suggests that the 8-acetate derivative could also exhibit potent cytotoxic properties.[2][3] Further research is warranted to synthesize and evaluate this compound and other derivatives to fully elucidate their structure-activity relationships and potential as novel anticancer therapeutics. The detailed experimental protocols provided herein offer a robust framework for such future investigations.

References

- 1. graduate-studies-in-cancer-research.org [graduate-studies-in-cancer-research.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Lankacidin C 8-Acetate: An In-Depth Technical Guide on its Mode of Action on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacidin C, a 17-membered macrocyclic polyketide antibiotic produced by Streptomyces rochei, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Its efficacy stems from its ability to inhibit protein synthesis, a fundamental process for bacterial survival. This technical guide provides a comprehensive overview of the mode of action of Lankacidin C 8-acetate on bacterial ribosomes, with a focus on its binding site, mechanism of inhibition, and the experimental methodologies used to elucidate these details.

Core Mechanism: Targeting the Peptidyl Transferase Center

Crystallographic and biochemical studies have revealed that this compound exerts its antibacterial effect by binding to the large (50S) ribosomal subunit.[1][2][3] Specifically, it localizes to the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation.[1][2][3] By occupying this critical site, Lankacidin C directly interferes with the catalysis of peptide bonds, thereby halting protein synthesis.[1][4]

The binding site of Lankacidin C at the PTC partially overlaps with that of other well-known antibiotics, including chloramphenicol and streptogramin A.[1] This overlap provides a structural basis for the observed competition between Lankacidin C and chloramphenicol for ribosome binding.[1]

Synergistic Action with Lankamycin

Interestingly, Streptomyces rochei also produces another antibiotic, the macrolide lankamycin. Lankamycin binds to the nascent peptide exit tunnel (NPET) of the large ribosomal subunit, a site adjacent to the PTC.[1][2][3] Structural studies have shown that Lankacidin C and lankamycin can bind to the ribosome simultaneously.[1] This co-binding leads to a synergistic inhibitory effect on bacterial growth, suggesting that the two antibiotics have evolved to work in concert.[1][2][3]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of Lankacidin C has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentration (IC50) values reported in the literature.

| Assay Type | Ribosome Source | IC50 (µM) | Reference |

| Cell-Free Transcription-Translation | E. coli | 1.5 ± 0.1 | [1] |

| Puromycin Reaction | S. aureus 70S ribosomes | 0.32 ± 0.02 | [1] |

| Puromycin Reaction | D. radiodurans 50S subunits | 10.0 ± 6.0 | [1] |

Note: A direct binding affinity (Kd) for Lankacidin C to the ribosome has not been reported due to the lack of a radiolabeled form of the antibiotic, which is necessary for direct binding assays.[4]

Visualizing the Mode of Action and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: this compound's mode of action on the bacterial ribosome.

Caption: A typical experimental workflow for studying ribosome-antibiotic interactions.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the mode of action of this compound.

In Vitro Transcription-Translation (IVT) Inhibition Assay

This assay measures the overall inhibition of protein synthesis in a cell-free system.

a. Principle: A coupled transcription-translation system is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein) from a DNA template. The activity of the reporter protein is measured in the presence of varying concentrations of the inhibitor.

b. Materials:

-

Commercial E. coli S30 cell-free extract system (e.g., PURExpress®)

-

DNA template encoding a reporter gene

-

This compound stock solution

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

Appropriate buffers

-

Luminometer or fluorometer

c. Protocol:

-

Prepare a master mix containing the cell-free extract, buffer, energy source, and amino acids.

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

-

Add the DNA template to initiate the reaction.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Measure the reporter protein activity (luminescence or fluorescence).

-

Plot the reporter activity against the this compound concentration and determine the IC50 value.

Puromycin Reaction Assay (Fragment Reaction)

This assay specifically measures the inhibition of peptide bond formation at the PTC.

a. Principle: Puromycin is an aminoacyl-tRNA analog that can accept the nascent polypeptide chain from a peptidyl-tRNA at the P-site. This results in a peptidyl-puromycin product. The rate of this reaction is a direct measure of peptidyl transferase activity.

b. Materials:

-

Purified 70S ribosomes or 50S subunits

-

[³H]-N-acetyl-aminoacyl-tRNA (as the P-site substrate)

-

Puromycin

-

Reaction buffer (e.g., containing Tris-HCl, KCl, MgCl₂)

-

Ethyl acetate

-

Scintillation cocktail and counter

c. Protocol:

-

Pre-incubate ribosomes with [³H]-N-acetyl-aminoacyl-tRNA to form the P-site complex.

-

Add varying concentrations of this compound to the reaction mixture. Include a no-drug control.

-

Initiate the reaction by adding puromycin.

-

Incubate at a controlled temperature (e.g., 30°C) for a short period.

-

Stop the reaction by adding a high concentration of a salt (e.g., MgCl₂).

-

Extract the [³H]-peptidyl-puromycin product with ethyl acetate.

-

Measure the radioactivity of the ethyl acetate phase using a scintillation counter.

-

Plot the amount of product formed against the this compound concentration to determine the IC50 value.

X-ray Crystallography of the Ribosome-Lankacidin C Complex

This technique provides high-resolution structural information about the binding of the antibiotic to the ribosome.

a. Principle: Crystals of the large ribosomal subunit in complex with this compound are grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, which reveals the atomic-level structure of the complex.

b. Materials:

-

Highly purified and active large ribosomal subunits (e.g., from Deinococcus radiodurans)

-

This compound

-

Crystallization buffer (containing precipitants like PEG, salts, and buffering agents)

-

Cryo-protectant

-

Synchrotron X-ray source

c. Protocol (Generalized):

-

Incubate the purified 50S ribosomal subunits with an excess of this compound.

-

Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the ribosome-antibiotic complex with the crystallization buffer.

-

Incubate the trials under controlled conditions until crystals appear.

-

Soak the crystals in a cryo-protectant solution to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement and refinement techniques.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis that targets the peptidyl transferase center of the large ribosomal subunit. Its mode of action, characterized by the direct blockage of peptide bond formation, makes it an effective antibacterial agent. The synergistic activity observed with lankamycin highlights a sophisticated evolutionary strategy for enhancing antimicrobial efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation of ribosome-targeting antibiotics and the development of novel therapeutics to combat bacterial infections.

References

- 1. pnas.org [pnas.org]

- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Protein Synthesis Inhibition by Lankacidin C 8-acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lankacidin C and its derivatives are potent polyketide antibiotics that target the bacterial ribosome, representing a promising class of compounds for antimicrobial drug development. This technical guide provides an in-depth overview of the in vitro protein synthesis inhibition by Lankacidin C, with a focus on its mechanism of action and methodologies for its characterization. Due to the limited direct data on Lankacidin C 8-acetate, this document leverages the extensive research on the parent compound, Lankacidin C, assuming a congruent mechanism of action. This guide details the binding of Lankacidin C to the peptidyl transferase center (PTC) of the large ribosomal subunit, presents quantitative data on its inhibitory effects, and provides a comprehensive, step-by-step protocol for an in vitro translation inhibition assay.

Mechanism of Action: Targeting the Peptidyl Transferase Center

Lankacidin C exerts its antibacterial effect by inhibiting protein synthesis.[1] Crystallographic and biochemical studies have precisely identified its target within the bacterial ribosome.

Lankacidin C binds to the peptidyl transferase center (PTC) located on the large (50S) ribosomal subunit.[1] The PTC is a critical functional hub of the ribosome, responsible for catalyzing peptide bond formation, the fundamental step in protein elongation. By occupying a specific site within the PTC, Lankacidin C physically obstructs the proper positioning of the aminoacyl-tRNA in the A-site. This interference prevents the formation of a peptide bond between the nascent polypeptide chain (attached to the P-site tRNA) and the incoming amino acid, thereby halting protein synthesis.[1]

The binding of Lankacidin C to the PTC can also act synergistically with other antibiotics, such as macrolides like lankamycin, which bind to the nascent peptide exit tunnel (NPET) adjacent to the PTC.[1]

Quantitative Analysis of Protein Synthesis Inhibition

| Assay System | Target Organism/Component | IC50 Value (µM) | Reference |

| Cell-Free Transcription-Translation | E. coli S30 extract | 1.5 ± 0.1 | [1] |

| Puromycin Reaction (Peptide Bond Formation) | S. aureus 70S Ribosomes | 0.32 ± 0.02 | [1] |

| Puromycin Reaction (Peptide Bond Formation) | D. radiodurans 50S Ribosomal Subunits | 10.0 ± 6.0 | [1] |

Experimental Protocol: In Vitro Translation Inhibition Assay

This section provides a detailed protocol for determining the inhibitory effect of this compound on bacterial protein synthesis using an E. coli S30 cell-free extract system. This assay measures the synthesis of a reporter protein (e.g., luciferase or β-galactosidase) in the presence of varying concentrations of the test compound.

Preparation of E. coli S30 Extract

-

Bacterial Strain: Use an appropriate E. coli strain, such as A19 or MRE600, for preparing the S30 extract.

-

Cell Culture: Grow the E. coli cells in a rich medium (e.g., 2x YTPG) at 37°C with vigorous shaking to mid-log phase (OD600 of 1.5-2.0).

-

Harvesting: Rapidly cool the culture and harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Washing: Wash the cell pellet three times with cold S30 buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).

-

Lysis: Resuspend the cell pellet in S30 buffer and lyse the cells using a high-pressure homogenizer (e.g., French press) or sonication.

-

Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Collect the supernatant.

-

Pre-incubation: Incubate the supernatant (S30 extract) at 37°C for 80 minutes to degrade endogenous mRNA and DNA.

-

Dialysis: Dialyze the S30 extract against S30 buffer overnight at 4°C.

-

Storage: Aliquot the final S30 extract and store at -80°C.

In Vitro Translation Reaction

-

Reaction Mixture: Prepare a master mix for the translation reaction. The final concentrations of the components in a typical 25 µL reaction should be:

-

S30 extract: 20-30% (v/v)

-

Reporter plasmid DNA (e.g., pBEST-luc for luciferase): 5-10 µg/mL

-

ATP: 1.2 mM

-

GTP, CTP, UTP: 0.8 mM each

-

Phosphoenolpyruvate (PEP): 20 mM

-

Amino acid mixture: 0.5 mM each

-

tRNA mixture: 170 µg/mL

-

Folinic acid: 34 µg/mL

-

Potassium glutamate: 100-200 mM

-

Ammonium glutamate: 30-50 mM

-

Magnesium glutamate: 10-15 mM

-

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to be tested in the assay. Ensure the final solvent concentration in the reaction is low (e.g., <1%) and consistent across all samples, including the no-inhibitor control.

-

Assay Setup:

-

On ice, add the reaction mixture to microcentrifuge tubes or a 96-well plate.

-

Add the desired concentration of this compound or the vehicle control (DMSO).

-

Initiate the reaction by transferring the tubes/plate to a 37°C incubator.

-

-

Incubation: Incubate the reactions for 1-2 hours at 37°C.

-

Detection of Reporter Protein:

-

Luciferase: Add luciferase substrate and measure the luminescence using a luminometer.

-

β-galactosidase: Add a suitable substrate (e.g., ONPG) and measure the absorbance at 420 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway and Mechanism of Action

Experimental Workflow

References

A Technical Guide to the Structural Analogs of Lankacidin C 8-Acetate: Synthesis, Activity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of Lankacidin C 8-acetate, a polyketide natural product with notable antimicrobial and antitumor activities. The inherent chemical instability of the lankacidin scaffold, particularly its β-keto-δ-lactone core, has historically hindered its therapeutic development. However, recent advancements in modular and biomimetic synthetic strategies have enabled the creation of a diverse array of analogs, facilitating a deeper understanding of its structure-activity relationships (SAR) and paving the way for the development of more stable and potent derivatives.

Quantitative Biological Activity of Lankacidin Analogs

The following tables summarize the key quantitative data on the antimicrobial and antitumor activities of Lankacidin C and its structural analogs. These findings highlight the impact of structural modifications on biological potency.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro potency of an antimicrobial agent. The data below showcases the activity of various lankacidin analogs against a panel of pathogenic bacteria. The broth microdilution method is the standard assay used to determine these values.[1]

| Compound/Analog | S. aureus (μg/mL) | B. subtilis (μg/mL) | M. luteus (μg/mL) | H. influenzae (μg/mL) |

| Lankacidin C | Potent (comparable to erythromycin)[1] | Potent[1] | Potent[1] | - |

| 2,18-seco-Lankacidinol B (originally assigned structure) | >32 | >32 | >32 | 32[1] |

| 2,18-seco-Lankacidinol B (reassigned structure) | >32 | >32 | >32 | 32[1] |

| iso-Lankacidinol | - | - | - | - |

Note: The lack of significant activity for the acyclic seco-lankacidinols suggests that the macrocyclic ring is crucial for potent antibacterial action.[1][2]

Antitumor Activity

Lankacidins have been shown to exhibit cytotoxic effects against various cancer cell lines, with a proposed mechanism of action involving microtubule stabilization, similar to paclitaxel.[3] The half-maximal inhibitory concentration (IC50) values presented below demonstrate the potential of these compounds as anticancer agents.

| Compound/Analog | HeLa (IC50, μM) | T47D (IC50, μM) | L1210 Leukemia | B16 Melanoma |

| Lankacidin C | 11.1 (at 96h)[4] | - | Active[1] | Active[1] |

| 13-O-cinnamoyl-lankacidin C | ~1.6 (sevenfold higher than Lankacidin C) | - | - | - |

| 7,13-di-O-cinnamoyl-lankacidin C | Considerable activity | - | - | - |

| 2,18-seco-Lankacidinol A | Active against A549 and PC-3 cells[1] | - | - | - |

| 2,18-seco-Lankacidinol B | Active against A549 and PC-3 cells[1] | - | - | - |

Note: Esterification at the C-13 position with a cinnamoyl group dramatically enhances the antitumor activity against HeLa cells.

Key Experimental Protocols

This section details the methodologies for the synthesis of key lankacidin analogs and the biological assays used to evaluate their activity.

Modular Synthesis of 2,18-seco-Lankacidinol B Stereoisomers

The synthesis of seco-lankacidinol B analogs is a cornerstone of recent lankacidin research, enabling the correction of the originally assigned stereochemistry and providing access to various diastereomers for SAR studies. A convergent, modular approach is typically employed.[5][6]

General Workflow:

-

Synthesis of the "Left Half" (δ-lactone fragment): This often begins with an Evans aldol reaction to establish the desired stereochemistry at C4 and C5, followed by cyclization to form the lactone ring.[1]

-

Synthesis of the "Right Half" (polyene fragment): This fragment is typically constructed through a series of reactions including Julia-Kocienski olefination to create the diene system.

-

Fragment Coupling: The "left half" and "right half" are coupled using a Stille cross-coupling reaction. The use of a tin scavenger and a polar solvent like DMSO has been shown to improve reaction efficiency.[5]

-

Deprotection: Global deprotection of silyl ethers and other protecting groups yields the final seco-lankacidinol B analogs.

Detailed Protocol for Stille Cross-Coupling: To a solution of the vinyl iodide "right half" and the vinyl stannane "left half" in DMSO is added a palladium catalyst (e.g., Pd(PPh3)4) and a tin scavenger (e.g., Ph2PO2NBu4). The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The product is then isolated and purified by column chromatography.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

The minimum inhibitory concentrations (MICs) of the synthesized analogs are determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Procedure:

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight and then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.

-

Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 16-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The antitumor activity of the lankacidin analogs is assessed by measuring their effect on the viability of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48, 72, or 96 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of lankacidins and the modular workflow for the synthesis of their analogs.

Proposed Biosynthetic Pathway of Lankacidin C

Caption: Proposed biosynthetic pathway of Lankacidin C.

Modular Synthesis Experimental Workflow

Caption: General workflow for the modular synthesis of lankacidin analogs.

Conclusion and Future Outlook

The development of modular synthetic routes has been a paradigm shift in the study of lankacidin C analogs.[1][6][7] These strategies have not only enabled the synthesis of previously inaccessible derivatives but have also led to the structural reassignment of natural products within the lankacidin class.[1][5] The quantitative data presented in this guide underscores the significant potential for improving the biological activity of lankacidins through targeted chemical modifications.

Future research in this area should focus on:

-

Stabilizing the β-keto-δ-lactone core: The introduction of modifications, such as a methyl group at the C4 position, has shown promise in increasing chemical stability.[1] Further exploration of this strategy is warranted.

-

Exploring diverse side-chain modifications: The enhanced antitumor activity of cinnamoyl esters highlights the importance of the side chains in modulating biological function. A broader range of ester and ether analogs should be synthesized and evaluated.

-

Total synthesis of macrocyclic analogs: While the synthesis of acyclic seco-lankacidinols has been crucial for initial SAR studies, the development of efficient total syntheses for macrocyclic analogs is necessary to access more potent antibacterial agents.

-

Elucidating detailed mechanisms of action: Further studies are needed to understand the precise molecular interactions of lankacidin analogs with their biological targets, such as the bacterial ribosome and tubulin.

By leveraging the power of modern synthetic chemistry and detailed biological evaluation, the lankacidin scaffold holds significant promise for the development of next-generation antimicrobial and anticancer therapeutics.

References

- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme.de [thieme.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modular Approaches to Lankacidin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Purification of Lankacidin C 8-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacidin C 8-acetate is a polyketide antibiotic belonging to the lankacidin family, a group of natural products produced by various Streptomyces species, notably Streptomyces rochei.[1][2][3] These compounds have garnered significant interest due to their potent antimicrobial and antitumor activities.[2][4] Lankacidin C, a related compound, is known to inhibit protein synthesis, and exhibits activity against various cancer cell lines including L1210 leukemia and B16 melanoma.[4] this compound, with the molecular formula C27H35NO8 and a molecular weight of 501.57, is a derivative of Lankacidin C.[5][6] This document provides a detailed protocol for the purification of this compound from a culture of Streptomyces rochei, based on established methods for the isolation of lankacidin-group antibiotics.

Chemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.

| Property | Value | Reference |

| Molecular Formula | C27H35NO8 | [5][6] |

| Molecular Weight | 501.57 g/mol | [5][6] |

| Stereochemistry | ABSOLUTE | [5][6] |

| Defined Stereocenters | 6 | [5][6] |

| E/Z Centers | 4 | [5][6] |

| Charge | 0 | [5][6] |

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound.

Fermentation of Streptomyces rochei

-

Prepare a seed culture of Streptomyces rochei by inoculating a suitable liquid medium (e.g., YM liquid medium) and incubating at 28°C for 2-3 days with agitation.[1]

-

Inoculate a production-scale culture with the seed culture. The production medium should be optimized for lankacidin production.

-

Incubate the production culture at 28°C for 3-5 days with continuous agitation to ensure proper aeration.[1]